Product packaging for Diclofenac 2,5-Quinone Imine(Cat. No.:CAS No. 1254576-93-6)

Diclofenac 2,5-Quinone Imine

Cat. No.: B602256
CAS No.: 1254576-93-6
M. Wt: 310.14
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Description

Diclofenac 2,5-Quinone Imine is a useful research compound. Its molecular formula is C14H9Cl2NO3 and its molecular weight is 310.14. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1254576-93-6

Molecular Formula

C14H9Cl2NO3

Molecular Weight

310.14

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Contextualization of Reactive Metabolites Within Xenobiotic Biotransformation Pathways

Xenobiotic metabolism is a series of metabolic pathways that alter the chemical structure of foreign compounds like drugs and toxins. wikipedia.org These biotransformation processes, primarily occurring in the liver, generally aim to convert lipophilic (fat-soluble) substances into more hydrophilic (water-soluble) products, facilitating their excretion from the body. mdpi.com This detoxification process is typically divided into three phases. wikipedia.org

Phase I: Involves the introduction or exposure of functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis reactions. openaccessjournals.com Cytochrome P450 (CYP) enzymes are key players in this phase. wikipedia.org

Phase II: The modified compounds from Phase I are conjugated with endogenous polar molecules such as glucuronic acid, sulfate, or glutathione (B108866). wikipedia.org This further increases their water solubility.

Phase III: The conjugated xenobiotics are transported out of cells. wikipedia.org

However, in some instances, Phase I metabolism can lead to the formation of chemically reactive metabolites. mdpi.com These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, which can disrupt cellular function and lead to toxicity. nih.gov Classic examples of reactive electrophiles include epoxides, quinones, and quinone imines. nih.gov The formation of these reactive intermediates is a crucial initial step in many instances of drug-induced toxicity. mdpi.com

Overview of Diclofenac Metabolic Activation As a Paradigm for Metabolite Characterization

The metabolism of diclofenac (B195802) serves as a classic example of how a drug can be converted into reactive species. Diclofenac undergoes two primary metabolic routes in humans: acyl glucuronidation and hydroxylation. drugbank.com The hydroxylation is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4. drugbank.compharmgkb.org

This process leads to the formation of hydroxylated metabolites, such as 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac (B1228188). researchgate.netbenthamscience.com These hydroxylated intermediates can be further oxidized to form reactive quinone imines. researchgate.net Specifically, 5-hydroxydiclofenac can be oxidized to the highly reactive diclofenac 2,5-quinone imine. nih.govmdpi.com

The characterization of these reactive metabolites often involves trapping them with nucleophilic agents like glutathione (B108866) (GSH). researchgate.net The resulting stable adducts can then be identified using analytical techniques, providing evidence for the formation of the transient reactive species. researchgate.net Such studies have confirmed the formation of diclofenac 1',4'- and 2,5-quinone imines in vitro and in vivo. researchgate.net

Key Enzymes and Metabolites in Diclofenac Metabolism
Parent CompoundPrimary Metabolic PathwayKey EnzymesInitial MetabolitesReactive Metabolite
DiclofenacHydroxylationCYP2C9, CYP3A44'-hydroxydiclofenac, 5-hydroxydiclofenacThis compound
DiclofenacAcyl GlucuronidationUGT2B7Diclofenac acyl glucuronide-

Significance of Diclofenac 2,5 Quinone Imine As a Chemical Entity in Mechanistic Studies

Oxidative Hydroxylation of Diclofenac Precursors

The initial and rate-limiting step in the metabolic cascade leading to quinone imine formation is the hydroxylation of the diclofenac molecule. This process is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. Two main hydroxylation reactions are pertinent to the subsequent formation of this compound.

Cytochrome P450-Mediated 4'-Hydroxylation of Diclofenac

The major metabolic pathway for diclofenac in humans is the hydroxylation at the 4'-position of the dichlorophenyl ring, leading to the formation of 4'-hydroxydiclofenac (B1664172). nih.govcapes.gov.brresearchgate.netscielo.brdrugbank.com This reaction is predominantly catalyzed by the CYP2C9 isoform of the cytochrome P450 enzyme system. nih.govcapes.gov.brresearchgate.netscielo.brdrugbank.combenthamscience.comnih.gov Studies using human liver microsomes have shown that this pathway exhibits Michaelis-Menten kinetics, with reported Km values around 5.6-9 µM and Vmax values of approximately 60.6 nmol/mgP/h. capes.gov.brnih.gov The high efficiency of CYP2C9 in this reaction is highlighted by a kcat/KM of 1.6 min⁻¹ µM⁻¹, significantly higher than other P450s. acs.org While CYP2C9 is the primary catalyst, other isoforms like CYP2C19 and CYP2C18 can also contribute to a lesser extent. acs.org The regioselectivity of CYP2C9 for the 4'-position is thought to be guided by the interaction of diclofenac's carboxylate group with the enzyme's active site. drugbank.comacs.org

Cytochrome P450-Mediated 5-Hydroxylation of Diclofenac

A less prominent but crucial pathway in the context of this compound formation is the hydroxylation of diclofenac at the 5-position of the phenylacetic acid ring, yielding 5-hydroxydiclofenac (B1228188). researchgate.netscielo.brdrugbank.comacs.orgnih.gov This reaction is primarily mediated by the CYP3A4 isoform. researchgate.netdrugbank.comacs.orgnih.govnih.govingentaconnect.com In contrast to 4'-hydroxylation, the 5-hydroxylation pathway generally has a higher Km value, reported to be around 43 µM, and a lower Vmax of 15.4 pmol/min/mg in human liver microsomes. nih.gov Interestingly, the activity of CYP3A4 in metabolizing diclofenac to its 5-hydroxy derivative can be stimulated by the presence of other compounds, such as quinidine, which can increase the Vmax of the reaction. nih.govingentaconnect.comnih.gov Other CYP isoforms, including CYP2C8, CYP2C18, and CYP2C19, can also produce 5-hydroxydiclofenac, often simultaneously with the 4'-hydroxy metabolite. nih.govacs.org

Dehydrogenation Reactions Leading to Quinone Imine Intermediates

Following the initial hydroxylation, the resulting hydroxylated metabolites can undergo further oxidation to form reactive quinone imine intermediates. researchgate.netnih.gov These electrophilic species are of significant interest due to their potential to interact with cellular macromolecules.

Formation of Diclofenac-1',4'-Quinone Imine

The 4'-hydroxydiclofenac metabolite can be further oxidized to form Diclofenac-1',4'-Quinone Imine. researchgate.netnih.govnih.gov This two-step bioactivation, beginning with 4'-hydroxylation and culminating in the formation of the quinone imine, is selectively catalyzed by CYP2C9. nih.gov The formation of this reactive intermediate can be inferred by trapping it with glutathione (B108866) (GSH), which results in the identification of specific GSH adducts. capes.gov.br

Formation of Diclofenac-2,5-Quinone Imine from 5-Hydroxydiclofenac

The focus of this article, Diclofenac-2,5-Quinone Imine, is formed through the dehydrogenation of 5-hydroxydiclofenac. researchgate.netnih.govnih.gov This subsequent bioactivation step is catalyzed with a significantly higher intrinsic clearance by CYP2C9, approximately 14-fold higher than other enzymes. nih.gov The formation of this p-benzoquinone imine derivative has been confirmed through various in vitro studies, including its trapping with glutathione. acs.orgnih.govnih.gov Interestingly, while CYP3A4 is the primary enzyme for the initial 5-hydroxylation, CYP2C9 is more efficient in the subsequent conversion to the quinone imine. nih.gov The formation of Diclofenac-2,5-Quinone imine can also be mimicked by electrochemical methods and has been observed in degradation studies using advanced oxidation processes. rsc.orgrsc.orgresearchgate.net

Identification and Characterization of Specific Cytochrome P450 Isoforms

The metabolism of diclofenac is a clear example of the division of labor among different cytochrome P450 isoforms. The primary roles of CYP2C9 and CYP3A4 have been extensively characterized through various research methods.

CYP Isoform Primary Role in Diclofenac Metabolism Key Findings References
CYP2C9 Major catalyst for 4'-hydroxylation and subsequent dehydrogenation to Diclofenac-1',4'-Quinone Imine. Also catalyzes the dehydrogenation of 5-hydroxydiclofenac to Diclofenac-2,5-Quinone Imine.Exhibits high efficiency and regioselectivity for 4'-hydroxylation. acs.org Responsible for the two-step bioactivation to Diclofenac-1',4'-Quinone Imine and shows high intrinsic clearance for the formation of Diclofenac-2,5-Quinone Imine from its precursor. nih.gov nih.govcapes.gov.brresearchgate.netscielo.brdrugbank.combenthamscience.comnih.govnih.govacs.orgnih.govnih.gov
CYP3A4 Primary catalyst for 5-hydroxylation of diclofenac.Its activity can be modulated by other compounds, showing cooperativity. nih.govingentaconnect.comnih.gov Plays a key role in initiating the pathway that leads to the formation of Diclofenac-2,5-Quinone Imine. researchgate.netdrugbank.comacs.orgnih.govnih.govingentaconnect.comnih.gov researchgate.netdrugbank.comacs.orgnih.govnih.govingentaconnect.comnih.govnih.gov
CYP2C8, CYP2C18, CYP2C19 Minor contributors to both 4'- and 5-hydroxylation.These isoforms can produce both hydroxylated metabolites, indicating less strict regioselectivity compared to CYP2C9 and CYP3A4. nih.govacs.orgscielo.org.za nih.govacs.orgscielo.org.za

Studies utilizing recombinant human P450s have definitively shown that CYP2C9 regioselectively produces 4'-hydroxydiclofenac, while CYP3A4 almost exclusively forms 5-hydroxydiclofenac. acs.org Inhibition studies further support these findings; for instance, sulfaphenazole, a selective inhibitor of CYP2C9, significantly reduces the formation of 4'-hydroxydiclofenac, while troleandomycin, an inhibitor of CYP3A4, inhibits 5-hydroxylation. acs.orgnih.gov The genetic polymorphisms of CYP2C9 can also influence the rate of diclofenac metabolism, although the direct impact on quinone imine formation requires further elucidation. nih.govresearchgate.netsrce.hr

An in-depth analysis of the reactive metabolite, this compound, reveals complex biochemical and environmental transformation pathways. This article focuses exclusively on the enzymatic catalysis leading to its formation within biological systems and its generation through non-mammalian and environmental processes.

Advanced Analytical Methodologies for Diclofenac 2,5 Quinone Imine Research

Mass Spectrometry-Based Characterization and Detection

Mass spectrometry (MS) stands as a cornerstone in the analysis of drug metabolites, offering unparalleled sensitivity and specificity. Various MS-based techniques have been instrumental in identifying and quantifying Diclofenac (B195802) 2,5-Quinone Imine and understanding its formation.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the definitive identification and precise quantification of Diclofenac 2,5-Quinone Imine in complex biological matrices. nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample, which could be from in vitro metabolism studies using liver microsomes or in vivo samples like urine, is first subjected to chromatographic separation. nih.govacs.org This step isolates this compound and its precursors, such as 5-hydroxydiclofenac (B1228188), from other components in the sample. The separated compounds are then introduced into the mass spectrometer.

The identification of this compound is achieved by monitoring specific mass-to-charge (m/z) transitions. For instance, studies have identified metabolites with MH+ ions at m/z 473, which are tentatively identified as N-acetylcysteine conjugates of monohydroxydiclofenac. nih.gov Further fragmentation of these ions, a process known as collision-induced dissociation (CID), produces a unique pattern of product ions that serves as a fingerprint for the compound. nih.gov This high degree of specificity allows for confident identification even at trace levels. For example, Diclofenac-2,5-quinone imine has been detected as a degradation product of 5-hydroxydiclofenac. nih.gov

Quantitative analysis is performed by comparing the response of the target analyte in a sample to that of a known concentration of a standard, often using an internal standard to correct for variations in sample processing and instrument response. nsf.gov The development of sensitive LC-MS methods has enabled the detection of glutathione (B108866) (GSH) conjugates of diclofenac metabolites in various biological samples, including rat bile and human and rat liver microsomes. acs.org

Table 1: LC-MS/MS Parameters for Diclofenac Metabolite Analysis

Parameter Details Source
Instrumentation Liquid chromatography system coupled to a tandem mass spectrometer nih.gov
Ionization Mode Electrospray Ionization (ESI), positive ion mode nih.gov
Precursor Ion (m/z) 473 (for N-acetylcysteine conjugates) nih.gov
Key Fragment Ions Specific product ions generated through collision-induced dissociation nih.gov
Application Identification and quantification in urine, liver microsomes, and hepatocytes nih.govacs.org

High-resolution accurate mass spectrometry (HR-MS), particularly techniques like quadrupole-time-of-flight (QqToF-MS), plays a crucial role in the structural elucidation of unknown metabolites, including this compound. nih.govdoria.fi Unlike standard mass spectrometry, HR-MS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. nih.gov

This capability is invaluable for confirming the identity of proposed metabolite structures. For example, HR-MS has been used to confirm the molecular formula of diclofenac transformation products. doria.fi The high resolution of the instrument enables the differentiation of compounds with very similar nominal masses but different elemental compositions.

In studies investigating the biotransformation of diclofenac, HR-MS has been instrumental in identifying various transformation products, including a benzoquinone imine derivative. nih.gov The combination of accurate mass data for the parent ion and its fragment ions, obtained through MS/MS experiments on the HR-MS instrument, provides strong evidence for the proposed chemical structure.

Table 2: Application of HR-MS in Diclofenac Metabolite Identification

Feature Description Source
Technique Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (LC-QqToF-MS) nih.gov
Key Advantage High mass accuracy and resolution for determining elemental composition nih.gov
Identified Metabolite Benzoquinone imine derivative of diclofenac nih.gov
Matrix Wastewater treatment plant outlet samples nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool in the metabolic profiling of diclofenac, contributing to the understanding of the formation pathways of its various metabolites, including the precursors to this compound. mdpi.comnih.gov While LC-MS is generally preferred for the analysis of polar and thermally labile compounds like quinone imines, GC-MS excels in the analysis of more volatile and thermally stable compounds, which can be important intermediates or related products in the metabolic cascade. researchgate.net

In the context of diclofenac metabolism, GC-MS has been employed to identify and quantify various degradation products. nih.govresearchgate.net For instance, in studies on the biodegradation of diclofenac by bacterial strains, GC-MS analysis was crucial in postulating the catabolic degradation pathways based on the detection of intermediate and residual compounds. nih.gov One study identified nine main metabolites, with the initial step being the hydroxylation of diclofenac. nih.gov The subsequent loss of hydrogen from the hydroxylated metabolite leads to the formation of the quinone imine derivative. nih.gov

Table 3: GC-MS in the Analysis of Diclofenac Biodegradation

Finding Analytical Detail Source
Identified Metabolites Nine main metabolites, including hydroxylated diclofenac and its quinone imine derivative nih.gov
Initial Reaction Hydroxylation of the diclofenac molecule nih.gov
Key Enzyme Action Laccase-mediated formation of the quinone imine from 5-hydroxy-diclofenac nih.govresearchgate.net
Instrumentation Gas chromatography coupled to a mass spectrometer nih.gov

High-Resolution Accurate Mass Spectrometry (HR-MS) for Structural Elucidation

Electrochemical Analytical Techniques

Electrochemical methods offer a complementary approach to mass spectrometry for studying the redox behavior of molecules like this compound and for developing specialized sensors for its detection in research settings. acs.orgacs.org

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of electroactive species. It has been effectively applied to study the electrochemical oxidation of diclofenac and the formation of its quinone imine metabolites. acs.orgresearchgate.net In a CV experiment, the potential of a working electrode is swept linearly with time, and the resulting current is measured. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte and the kinetics of the electron transfer reactions.

Studies using cyclic voltammetry have shown that the electrochemical oxidation of diclofenac can mimic its metabolic oxidation. acs.org The oxidation potentials of the hydroxy metabolites of diclofenac, which are precursors to the quinone imines, have been determined using this technique. acs.org For example, a difference of 69 mV was observed between the oxidation potentials of 4'-OH- and 5-OH-diclofenac, which may in part explain the tendency of 5-OH-diclofenac to auto-oxidize. acs.org

The mechanism of diclofenac oxidation has been described to proceed via an initial irreversible oxidation to 5-hydroxydiclofenac. knepublishing.com In subsequent scans, this product can be reduced to this compound, which is then oxidized in the next cycle. mdpi.comresearchgate.net This demonstrates the utility of cyclic voltammetry in elucidating the mechanistic steps involved in the formation of this compound.

Table 4: Redox Potentials from Cyclic Voltammetry of Diclofenac Metabolites

Compound Observation Significance Source
Diclofenac Irreversible oxidation peak around +0.66 V to +0.70 V Formation of 5-hydroxydiclofenac mdpi.comknepublishing.com
5-Hydroxydiclofenac Reduction to this compound in the cathodic cycle Mimics metabolic reduction mdpi.comresearchgate.net
This compound Oxidation peak observed in the second anodic scan Confirms the formation and subsequent redox activity of the quinone imine knepublishing.com
4'-OH- vs. 5-OH-Diclofenac Oxidation potential difference of 69 mV Helps explain the higher propensity for auto-oxidation of 5-OH-diclofenac acs.org

The development of electrochemical sensors provides a rapid, sensitive, and cost-effective means for the detection of diclofenac and, by extension, for research into its reactive metabolites like the 2,5-quinone imine. acs.orguni-pannon.hu These sensors are typically based on modified electrodes that enhance the electrochemical response of the target analyte.

A variety of materials have been used to modify electrodes for diclofenac sensing, including carbon-based materials like multi-walled carbon nanotubes (MWCNTs) and graphene, as well as various nanocomposites. knepublishing.comuni-pannon.hu These modifications can increase the electrode's surface area, facilitate electron transfer, and improve the sensitivity and selectivity of the measurement. uni-pannon.hu

For instance, sensors using glassy carbon electrodes modified with MWCNTs have been used to study the oxidation mechanism of diclofenac, which involves the formation of the 2,5-quinone imine. knepublishing.com The performance of these sensors is characterized by parameters such as the linear detection range, limit of detection (LOD), reproducibility, and selectivity against potential interfering substances. acs.org The development of such sensors is crucial for high-throughput screening and for on-site or real-time monitoring applications in research contexts.

Table 5: Characteristics of Electrochemical Sensors for Diclofenac Detection

Electrode Modifier Analytical Technique Linear Range (µM) Limit of Detection (LOD) (µM) Source
Nitrogen-functionalized Carbon Spherical Shells Differential Pulse Voltammetry (DPV) 0.5 - 5 0.358 acs.org
Nanocellulose/MWCNT on Glassy Carbon Electrode Differential Pulse Voltammetry (DPV) 0.1 - 0.5 0.0012 uni-pannon.hu
Unmodified Glassy Carbon Electrode Differential Pulse Voltammetry (DPV) 0.01 - 0.05 0.0053 - 1.6 uni-pannon.hu
Platinum Disc Electrode Square Wave Voltammetry (SWV) 1.5 - 17.5 (in supporting electrolyte) Not specified nih.gov

Development and Characterization of Electrochemical Sensors for Research Applications

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds, including reactive metabolites like this compound.

UV-Visible (UV-Vis) spectroscopy is a valuable tool for identifying and quantifying this compound. This technique measures the absorption of ultraviolet and visible light by a molecule, which is dependent on its electronic structure. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound being analyzed.

Research involving the laccase-mediated transformation of diclofenac has utilized UV-Vis spectroscopy to identify the formation of its p-benzoquinone imine derivative. The product, identified as this compound, exhibits distinct UV-Vis absorption maxima at wavelengths of 202 nm, 267 nm, and 462 nm. d-nb.info These specific peaks serve as a signature for the presence of the quinone imine structure, allowing for its confirmation in reaction mixtures. d-nb.info

For comparison, the parent drug, diclofenac, shows a maximum absorbance at a different wavelength, typically around 276 nm. mdpi.com In some analytical methods, diclofenac is reacted with reagents like tetrachloro-p-benzoquinone (p-chloranil) to form a charge-transfer complex, which can be quantified spectrophotometrically at a much higher wavelength, such as 535 nm. The distinct spectral properties of this compound allow it to be distinguished from its parent compound and other derivatives.

Table 2: UV-Vis Absorption Maxima

CompoundWavelength (λmax)Reference
This compound202 nm, 267 nm, 462 nm d-nb.info
Diclofenac276 nm mdpi.com
Diclofenac-chloranil complex535 nm

Synthesis and Verification of Reference Standards for Research

The availability of pure, well-characterized reference standards is essential for all aspects of research, from analytical method development to toxicological studies. nih.govaquigenbio.com This is particularly true for reactive metabolites like this compound, which are often transient and difficult to isolate from biological systems.

While the direct chemical synthesis of the unstable this compound is complex, the synthesis of its conjugates with other molecules is a common strategy for research purposes, such as producing haptens for antibody generation. thieme-connect.com Diclofenac's carboxylic acid group provides a functional handle for coupling to other molecules, such as amino acids or proteins. thieme-connect.com

A significant challenge in these syntheses is the tendency of diclofenac as a free acid to undergo autocondensation, leading to low product yields. thieme-connect.com To circumvent this, solid-phase synthesis has been employed. For example, a conjugate of diclofenac with a C6 spacer, 6-aminohexanoic acid (Ahx), has been successfully synthesized using an Fmoc Ahx Wang resin. thieme-connect.com This solid-phase approach minimizes side reactions and simplifies purification. thieme-connect.com

Conjugates of diclofenac with various non-proteinogenic amino acids, including sarcosine (B1681465) and beta-alanine, have also been synthesized. nih.gov The general method involves creating an active ester of diclofenac, for example with N-Hydroxysuccinimide (HOSu) or 1-Hydroxybenzotriazole (HOBt), which then reacts with the amino acid ester. nih.gov Subsequent hydrolysis yields the free acid conjugate. nih.gov Other synthetic routes involve creating diclofenac hydrazide, which can then be reacted with other molecules like isatin (B1672199) via Schiff's condensation to form novel conjugates. nih.gov

Enzymatic synthesis offers a biomimetic approach to producing metabolite standards that mirrors the in-vivo bioactivation pathways. The formation of this compound is the result of a multi-step enzymatic process.

The initial and critical step is the hydroxylation of the parent diclofenac molecule. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP2C9 and CYP3A4 being the main isoforms responsible for producing 5-hydroxydiclofenac. nih.govresearchgate.net This hydroxylated metabolite is the direct precursor to the quinone imine. researchgate.net

The 5-hydroxydiclofenac then undergoes further oxidation (dehydrogenation) to form the reactive this compound. researchgate.net This bioactivation can be replicated in vitro. For instance, enzymes like laccase from Trametes versicolor have been shown to effectively mediate the transformation of diclofenac into its p-benzoquinone imine derivative. d-nb.info Studies have demonstrated that this enzymatic reaction can be enhanced by the presence of other compounds, such as bisphenol A (BPA). d-nb.info The formation of the quinone imine intermediate via enzymatic synthesis has also been confirmed through the trapping of glutathione adducts, providing a method to verify its generation. nih.govresearchgate.net

Theoretical and Computational Chemistry Approaches for Diclofenac 2,5 Quinone Imine

Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful tool to investigate the intricate details of molecular structures, reactivity, and electronic properties. In the context of Diclofenac (B195802) 2,5-Quinone Imine, these computational methods provide invaluable insights that complement experimental findings.

Density Functional Theory (DFT) for Molecular Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in predicting the molecular structure and reactivity of Diclofenac 2,5-Quinone Imine. nih.govbenthamscience.com

Quantum chemical analysis has been employed to study the formation of this toxic quinone imine metabolite from its parent drug, diclofenac. nih.govbenthamscience.com These computational studies delve into the factors influencing its formation and its inherent reactivity, which is believed to be a key contributor to idiosyncratic drug toxicity. nih.govbenthamscience.com By examining the geometric properties such as bond lengths and angles, as well as thermodynamic parameters, DFT calculations offer a detailed picture of the molecule's three-dimensional conformation and stability. researchgate.net The application of DFT, often with the B3LYP functional and a 6-31G(d,p) basis set, has been pivotal in elucidating the structure-reactivity relationships of diclofenac and its derivatives. researchgate.net

Analysis of Electronic Properties (e.g., HOMO, LUMO, Ionization Potential)

The electronic properties of a molecule are fundamental to understanding its chemical behavior. Key parameters derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the ionization potential.

The energies of the HOMO and LUMO orbitals are crucial in predicting a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. For instance, the HOMO energy is related to the ionization potential, which is the energy required to remove an electron from a molecule. researchgate.netscirp.org Conversely, the LUMO energy is related to the electron affinity, which is the energy released when a molecule accepts an electron. researchgate.net The energy gap between the HOMO and LUMO is an indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net

Below is a table summarizing theoretical electronic properties for diclofenac and related derivatives, illustrating the impact of structural changes on these key parameters.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Ionization Potential (kcal/mol)
Diclofenac-5.77-0.715.06169.61
5-Hydroxydiclofenac (B1228188)-5.50-0.654.85163.52
4'-Hydroxydiclofenac (B1664172)-5.58-0.824.76164.85

Data sourced from a structure-reactivity study on the regioselective hydroxylation of diclofenac acid. researchgate.net

Computational Studies on Reaction Energy Barriers and Transition States

Understanding the mechanism of a chemical reaction requires knowledge of the energy landscape, including the energies of reactants, products, and the transition states that connect them. Computational chemistry provides a means to map out these reaction pathways and calculate the associated energy barriers. arxiv.orgchemrxiv.org

The formation of this compound from its precursors involves a series of chemical transformations. Computational studies can model these steps, identifying the transition state structures and determining the activation energy for each step. nih.govbenthamscience.com This information is critical for understanding the kinetics of the reaction and the likelihood of its occurrence under physiological conditions. For instance, a low energy barrier for a particular reaction step suggests that it is kinetically favorable. researchgate.net Modern computational approaches can generate extensive datasets of reactants and transition states, which can be used to train machine learning models for broader reactivity predictions. arxiv.org

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic perspective on the behavior of molecules. These methods can be used to explore the formation pathways of this compound and assess its reactivity and stability in a simulated environment.

In Silico Prediction of Formation Pathways and Mechanistic Insights

In silico methods, which are computational simulations, are instrumental in predicting the metabolic pathways that lead to the formation of reactive metabolites like this compound. nih.govbenthamscience.com These models can simulate the interactions between the parent drug and metabolizing enzymes, such as Cytochrome P450s, providing a step-by-step view of the biotransformation process. nih.govbenthamscience.com

The formation of quinone imines, in general, is a known pathway for metabolic activation of various compounds, often leading to toxicity. nih.govacs.org Computational models can help identify the key structural features of a molecule that make it susceptible to this type of metabolism. nih.gov For this compound, it is understood to be a metabolite of diclofenac that arises from 5-hydroxylation followed by oxidation. nih.gov

Computational Assessment of Reactivity and Stability

Computational tools can also be used to assess the intrinsic reactivity and stability of this compound once it is formed. nih.govbenthamscience.com Its reactivity is a key factor in its potential to cause cellular damage. acs.org Quinone imines are known to be reactive electrophiles that can form covalent bonds with nucleophilic residues in proteins and other macromolecules. nih.gov

Molecular modeling can simulate these interactions, providing insights into the potential targets of this compound and the mechanism of its toxicity. By understanding the factors that govern its stability, such as the electronic effects of its substituents, computational methods can contribute to the design of safer drug candidates that are less likely to form such reactive metabolites. researchgate.net

Structure-Reactivity Relationship Analysis Using Computational Tools

Computational chemistry provides indispensable tools for elucidating the relationship between the molecular structure of this compound and its pronounced reactivity. This highly reactive metabolite is not typically isolated easily, making theoretical and computational approaches essential for understanding its behavior at a molecular level. researchgate.net These methods allow for detailed investigation into its formation, stability, electronic properties, and interactions with biological molecules.

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in analyzing the bioactivation pathway of diclofenac to its quinone imine metabolites. researchgate.net Such analyses explore the reaction mechanisms and energy profiles involved in the transformation. researchgate.net The formation of this compound is understood to occur via a two-step oxidative metabolism process. acs.orgnih.gov The initial step is the aromatic hydroxylation of diclofenac to 5-hydroxydiclofenac (5-OH-DCF), a reaction often catalyzed by cytochrome P450 (CYP) enzymes. acs.orgresearchgate.net This is followed by a subsequent oxidation or dehydrogenation of 5-OH-DCF to the final quinone imine. acs.orgnih.gov

Computational models have confirmed that the position para to the amino group on the more electron-rich aromatic ring is a privileged site for reaction with electrophilic oxidants. acs.org Quantum chemical analyses have been performed to investigate the factors involved in the metabolism of diclofenac and the subsequent reactivity of the quinone imine metabolite. benthamscience.comnih.gov These studies provide structural insights that are valuable in drug development to mitigate metabolism-directed toxicity. benthamscience.comnih.gov The electrophilic nature of quinone imines makes them highly susceptible to reactions with biological nucleophiles, such as the sulfhydryl group of glutathione (B108866) (GSH). researchgate.netacs.org The formation of GSH adducts is a well-established indicator of reactive metabolite generation and has been observed in vitro and in vivo. researchgate.netacs.org Computational tools can model these conjugation reactions, helping to predict the sites of adduction and the stability of the resulting products.

The table below summarizes key parameters and findings from computational analyses of this compound and its precursors.

Table 1: Computational Insights into this compound Reactivity

Computational Method Parameter Studied Key Finding Implication for Reactivity
Quantum Chemistry (DFT) Reaction Energy Profile Investigation of the multi-step reaction pathway for quinone imine formation provides molecular-level details of the mechanism. researchgate.net Elucidates the energetic feasibility and favorability of the bioactivation pathway from the parent drug to the reactive metabolite.
Molecular Docking Enzyme-Substrate Binding Structural modeling of the diclofenac-CYP2C9 complex shows the C-3' and C-4' positions are near the heme group, favoring oxidation at those sites. acs.orgresearchgate.net Explains the regioselectivity of hydroxylation, which is a critical step preceding quinone imine formation. acs.org
Cyclic Voltammetry Oxidation Potentials The oxidation potential for 5-OH-diclofenac was found to be lower than that for 4'-OH-diclofenac, indicating it is more easily oxidized. acs.org Suggests a higher propensity for 5-OH-diclofenac to undergo auto-oxidation to the highly reactive this compound. acs.org

The bioactivation of diclofenac is heavily dependent on the specific enzymes involved. Computational docking simulations are used to predict how diclofenac and its metabolites fit into the active sites of various CYP450 isoforms. These models help explain the observed regioselectivity of the hydroxylation reactions. For instance, while CYP2C9 is the primary enzyme for 4'-hydroxylation, CYP3A4 has been shown to be significantly involved in the 5-hydroxylation pathway that leads to the precursor of this compound. acs.org The orientation of the substrate within the enzyme's active site, potentially influenced by interactions like those involving the carboxylic acid group, is a critical determinant of the metabolic outcome. acs.org

The table below outlines the roles of the key enzymes implicated in the formation of precursors to this compound.

Table 2: Key Enzymes in the Bioformation of this compound Precursors

Enzyme Catalyzed Reaction Relevance to this compound Formation
Cytochrome P450 3A4 (CYP3A4) 5-hydroxylation of diclofenac. acs.org Directly produces 5-hydroxydiclofenac, the immediate precursor to this compound. acs.orgresearchgate.net
Cytochrome P450 2C9 (CYP2C9) Primarily catalyzes 4'-hydroxylation but also contributes to the oxidation of hydroxylated metabolites. acs.orgacs.org Can oxidize 5-hydroxydiclofenac to the corresponding quinone imine. acs.org

Table 3: List of Chemical Compounds Mentioned

Compound Name
3'-hydroxy-diclofenac
4'-hydroxy-diclofenac
4'-hydroxy-3'-glutathione-S-yl diclofenac
5-hydroxydiclofenac (5-OH-DCF)
Diclofenac
Diclofenac-2',3'-oxide
Diclofenac-3',4'-oxide
This compound

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to study the metabolic formation pathways of diclofenac 2,5-quinone imine?

  • Methodological Answer: The formation of this compound can be traced via cytochrome P450 (CYP)-mediated oxidation of 5-hydroxydiclofenac. Researchers should employ HPLC coupled with mass spectrometry to identify intermediate metabolites and glutathione adducts in hepatic microsomal incubations. Parallel experiments using NADPH-supplemented systems can validate enzymatic activity, while control groups without cofactors distinguish non-enzymatic pathways. In vivo models (e.g., rat hepatocytes) should include urinary mercapturate analysis to confirm metabolic trapping .

Q. How can researchers detect and quantify this compound in electrochemical systems?

  • Methodological Answer: Cyclic voltammetry using electrochemically modified sensors (e.g., carbon electrodes functionalized with nanomaterials) is optimal. Key parameters include sweep rates (e.g., 50–100 mV/s) to observe redox peaks corresponding to 2,5-quinone imine formation (oxidation at ~0.6 V vs. Ag/AgCl) and reduction back to 5-hydroxydiclofenac. Calibration curves using synthetic standards must account for non-Faradaic currents. Cross-validation with RP-HPLC (C18 columns, UV detection at 275 nm) ensures accuracy .

Q. What in vitro models are suitable for initial toxicity screening of this compound?

  • Methodological Answer: Use primary human hepatocytes or HepG2 cells exposed to sub-cytotoxic concentrations (0.1–10 μM) of the metabolite. Assess genotoxicity via sister chromatid exchange assays (e.g., 48-hour exposure, Giemsa staining) and compare results to positive controls (e.g., mitomycin C). Concurrently, measure oxidative stress markers (e.g., glutathione depletion, ROS via DCFH-DA fluorescence). Dose-response curves should include at least six concentrations to establish thresholds .

Advanced Research Questions

Q. How do enzymatic reduction pathways (e.g., NQO2) influence the reactivity of this compound?

  • Methodological Answer: Conduct NAD(P)H-dependent enzyme assays with recombinant NQO2. Monitor quinone imine reduction spectrophotometrically (e.g., absorbance decay at 340 nm) and validate with LC-MS to detect reduced products. Include controls with heat-inactivated enzymes to quantify non-enzymatic scavenging (e.g., protein-thiol interactions). Kinetic parameters (Km, Vmax) should be derived from Lineweaver-Burk plots, comparing results to structurally related quinone imines (e.g., 4′-hydroxy-diclofenac derivatives) .

Q. How can researchers resolve contradictions in data on the genotoxicity of this compound across experimental models?

  • Methodological Answer: Perform comparative studies using identical metabolite concentrations in human lymphocytes (sister chromatid exchange), bacterial reverse mutation (Ames test), and comet assays (DNA strand breaks). Statistical meta-analysis (e.g., fixed-effects models) can identify confounding variables like metabolic activation (S9 mix) or cell-type-specific repair mechanisms. Prioritize studies with Nrf2/Keap1 knockout models to assess detoxification pathway dependencies .

Q. What strategies optimize electrochemical sensors for real-time detection of this compound in physiological matrices?

  • Methodological Answer: Modify electrodes with graphene oxide/polyaniline composites to enhance surface area and electron transfer. Test sensor stability in simulated body fluid (pH 7.4, 37°C) over 24 hours. Use differential pulse voltammetry to minimize capacitive currents. Validate selectivity against interferents (e.g., uric acid, ascorbate) via standard addition methods. Cross-correlate with LC-MS/MS for absolute quantification .

Q. How can metabolic trapping experiments elucidate the role of this compound in covalent protein modification?

  • Methodological Answer: Incubate the metabolite with synthetic peptides (e.g., cysteine-rich domains) or liver homogenates. Use high-resolution LC-MS/MS (Orbitrap systems) to identify adducts (e.g., +305 Da shifts). Competitive inhibition assays with glutathione or NAC quantify trapping efficiency. In vivo, administer deuterated diclofenac to track adduct formation in rodent liver proteomes via isotopic labeling .

Q. What experimental designs mitigate oxidative stress artifacts when studying Nrf2 pathway modulation by this compound?

  • Methodological Answer: Use Keap1-knockout murine hepatocytes to isolate Nrf2 activation from redox fluctuations. Measure nuclear Nrf2 translocation via immunofluorescence and ARE-luciferase reporter assays. Pre-treat cells with SOD/catalase mimetics to suppress exogenous ROS. Dose-response studies must include time-course analyses (e.g., 6–24 hours) to differentiate acute vs. sustained effects .

Q. How should researchers statistically address variability in cytotoxicity data across this compound studies?

  • Methodological Answer: Apply mixed-effects ANOVA to account for inter-lab variability (e.g., cell passage number, serum batches). Use Grubbs’ test to identify outliers in dose-response datasets. Power analyses (α=0.05, β=0.2) should determine minimum sample sizes (n≥6 per group). Publicly share raw data via repositories like Figshare to enable meta-analyses .

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